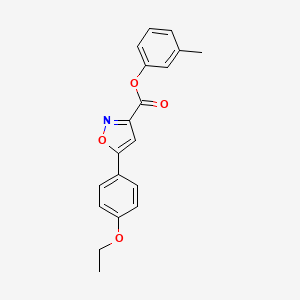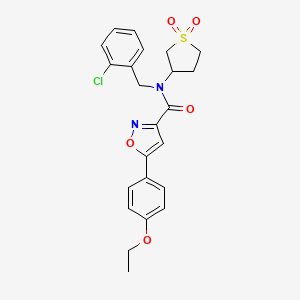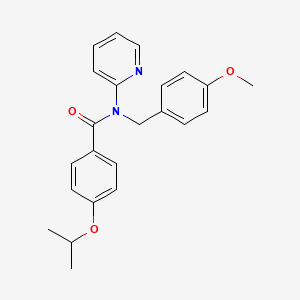![molecular formula C29H29N3O2 B14984763 [5-(3,4-Dimethylphenyl)-1,2-oxazol-3-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14984763.png)
[5-(3,4-Dimethylphenyl)-1,2-oxazol-3-yl][4-(diphenylmethyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE is a complex organic compound that features a combination of oxazole and piperazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperazine moiety via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(BENZYL)PIPERAZINE
- 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(PHENYL)PIPERAZINE
Uniqueness: 1-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE is unique due to the presence of both the oxazole and piperazine rings, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C29H29N3O2 |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
(4-benzhydrylpiperazin-1-yl)-[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C29H29N3O2/c1-21-13-14-25(19-22(21)2)27-20-26(30-34-27)29(33)32-17-15-31(16-18-32)28(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19-20,28H,15-18H2,1-2H3 |
InChI-Schlüssel |
MDMYXSXPLDGZDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B14984686.png)
![propan-2-yl (2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B14984693.png)
![5-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984696.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14984708.png)

![Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14984724.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one](/img/structure/B14984732.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-nitrobenzamide](/img/structure/B14984739.png)


![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984768.png)
![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-ethyl-1H-benzimidazole](/img/structure/B14984778.png)

![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B14984790.png)
